![molecular formula C7H8 B14741882 Tricyclo[3.2.0.0~2,7~]hept-3-ene CAS No. 6006-21-9](/img/structure/B14741882.png)
Tricyclo[3.2.0.0~2,7~]hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.2.0.0~2,7~]hept-3-ene is a polycyclic hydrocarbon with the molecular formula C7H8. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The compound is known for its high strain energy due to the presence of multiple ring junctions and the rigidity of its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.2.0.0~2,7~]hept-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the thermolysis of bicyclo[3.2.0]hept-2-ene derivatives. This process involves heating the precursor compound to induce the formation of the tricyclic structure through a series of bond rearrangements .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in catalytic processes and high-temperature reaction techniques have made it possible to produce this compound on a larger scale for research and specialized applications .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[3.2.0.0~2,7~]hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained, more stable compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often leading to the cleavage of one or more of the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and ring-opened compounds. For example, oxidation can lead to the formation of tricyclo[3.2.0.0~2,7~]heptan-3-one, while reduction can yield bicyclo[3.2.0]heptane derivatives .
Aplicaciones Científicas De Investigación
Tricyclo[3.2.0.0~2,7~]hept-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of ring strain and the reactivity of polycyclic systems.
Biology: Its derivatives are investigated for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing into its potential use in drug design and synthesis.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism by which Tricyclo[3.2.0.0~2,7~]hept-3-ene exerts its effects is primarily through its high strain energy and reactivity. The molecular targets and pathways involved include:
Electrophilic Attack: The compound’s strained structure makes it highly reactive towards electrophiles, leading to various substitution and addition reactions.
Thermal Isomerization: The compound can undergo thermal isomerization to form more stable isomers, such as bicyclo[3.2.0]hept-6-ene.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.1.0.0~2,7~]hept-3-ene: Similar in structure but with a different ring size and connectivity.
Bicyclo[3.2.0]hept-2-ene: A precursor in the synthesis of Tricyclo[3.2.0.0~2,7~]hept-3-ene.
Cycloheptatriene: A less strained, more stable compound formed from the isomerization of this compound
Uniqueness
This compound is unique due to its high strain energy and reactivity, making it a valuable compound for studying the effects of ring strain and the reactivity of polycyclic systems. Its structure also allows for the formation of a wide variety of derivatives through different chemical reactions .
Propiedades
Número CAS |
6006-21-9 |
|---|---|
Fórmula molecular |
C7H8 |
Peso molecular |
92.14 g/mol |
Nombre IUPAC |
tricyclo[3.2.0.02,7]hept-3-ene |
InChI |
InChI=1S/C7H8/c1-2-5-6-3-4(1)7(5)6/h1-2,4-7H,3H2 |
Clave InChI |
UZJVVGQIWBVVCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC3C1C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
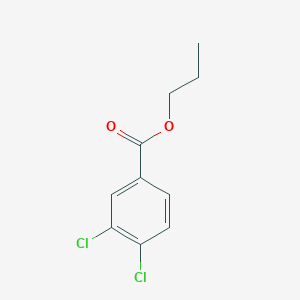
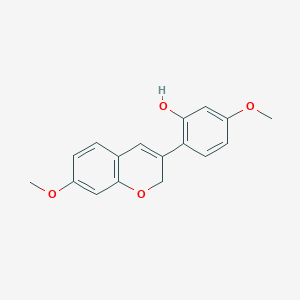
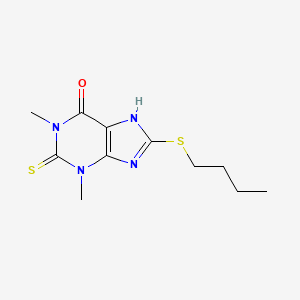
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
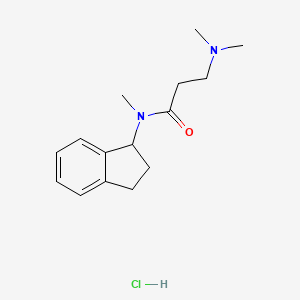
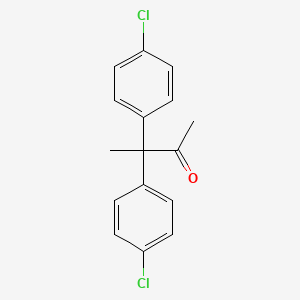

![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
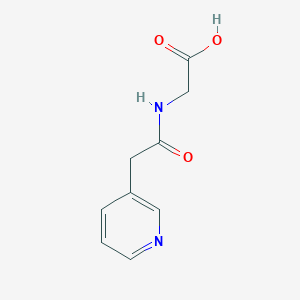
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
